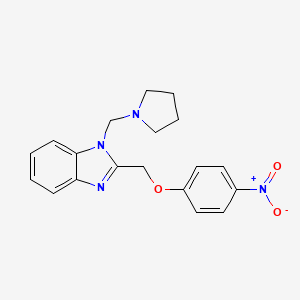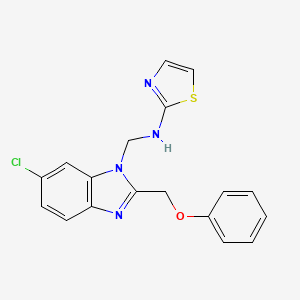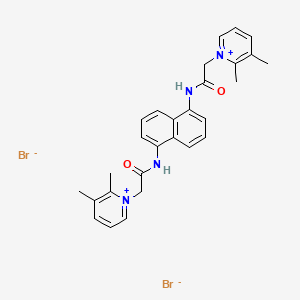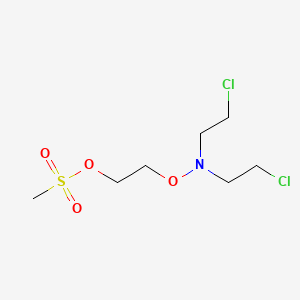
1,1'-(1,6-Hexanediyl)bis(4-(4-(dimethylamino)phenyl)-2,6-diphenylpyridinium) diperchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1,6-Hexanediyl)bis(4-(4-(dimethylamino)phenyl)-2,6-diphenylpyridinium) diperchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hexanediyl linker connecting two pyridinium units, each substituted with dimethylamino and diphenyl groups. The diperchlorate anions balance the positive charges on the pyridinium units.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,6-Hexanediyl)bis(4-(4-(dimethylamino)phenyl)-2,6-diphenylpyridinium) diperchlorate typically involves a multi-step process:
Formation of the Pyridinium Units: The initial step involves the synthesis of the pyridinium units. This can be achieved through the reaction of 4-(dimethylamino)benzaldehyde with acetophenone derivatives under basic conditions to form the corresponding chalcones. These chalcones are then cyclized to form the pyridinium rings.
Linking the Pyridinium Units: The next step involves the reaction of the pyridinium units with 1,6-dibromohexane to form the hexanediyl-linked bis-pyridinium compound.
Formation of the Diperchlorate Salt: Finally, the bis-pyridinium compound is treated with perchloric acid to form the diperchlorate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(1,6-Hexanediyl)bis(4-(4-(dimethylamino)phenyl)-2,6-diphenylpyridinium) diperchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized pyridinium derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyridinium species.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized pyridinium derivatives.
Reduction: Reduced pyridinium species.
Substitution: Substituted pyridinium derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(1,6-Hexanediyl)bis(4-(4-(dimethylamino)phenyl)-2,6-diphenylpyridinium) diperchlorate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1,1’-(1,6-Hexanediyl)bis(4-(4-(dimethylamino)phenyl)-2,6-diphenylpyridinium) diperchlorate involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The pyridinium units can interact with negatively charged biomolecules, while the dimethylamino and diphenyl groups can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for various molecular targets, affecting biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(1,6-Hexanediyl)bis(4-methylpyridinium) dibromide: Similar structure but with methyl groups instead of dimethylamino and diphenyl groups.
1,1’-(1,6-Hexanediyl)bis(4-benzyl-1,4-dimethylpiperazinediium): Contains piperazine rings instead of pyridinium rings.
Uniqueness
1,1’-(1,6-Hexanediyl)bis(4-(4-(dimethylamino)phenyl)-2,6-diphenylpyridinium) diperchlorate is unique due to its combination of pyridinium units with dimethylamino and diphenyl substitutions, which confer distinct photophysical and chemical properties. This makes it particularly valuable for applications in fluorescence-based research and advanced material development.
Eigenschaften
CAS-Nummer |
89141-77-5 |
|---|---|
Molekularformel |
C56H56Cl2N4O8 |
Molekulargewicht |
984.0 g/mol |
IUPAC-Name |
4-[1-[6-[4-[4-(dimethylamino)phenyl]-2,6-diphenylpyridin-1-ium-1-yl]hexyl]-2,6-diphenylpyridin-1-ium-4-yl]-N,N-dimethylaniline;diperchlorate |
InChI |
InChI=1S/C56H56N4.2ClHO4/c1-57(2)51-33-29-43(30-34-51)49-39-53(45-21-11-7-12-22-45)59(54(40-49)46-23-13-8-14-24-46)37-19-5-6-20-38-60-55(47-25-15-9-16-26-47)41-50(42-56(60)48-27-17-10-18-28-48)44-31-35-52(36-32-44)58(3)4;2*2-1(3,4)5/h7-18,21-36,39-42H,5-6,19-20,37-38H2,1-4H3;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI-Schlüssel |
YFAKCFOCKGGEQT-UHFFFAOYSA-L |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CCCCCC[N+]4=C(C=C(C=C4C5=CC=CC=C5)C6=CC=C(C=C6)N(C)C)C7=CC=CC=C7)C8=CC=CC=C8.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


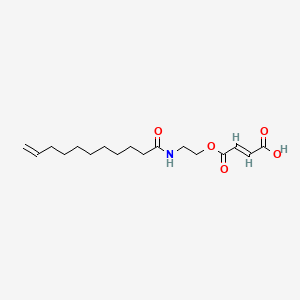
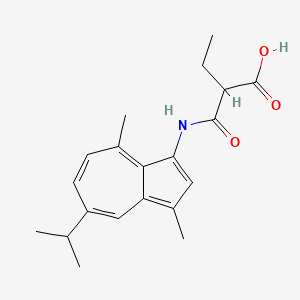
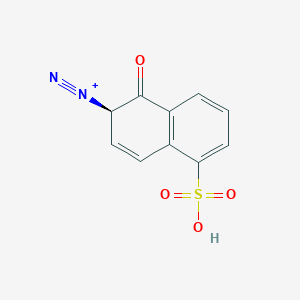
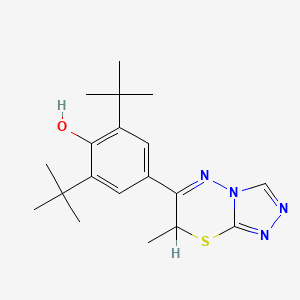
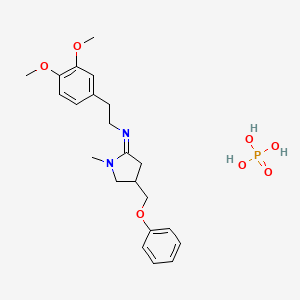


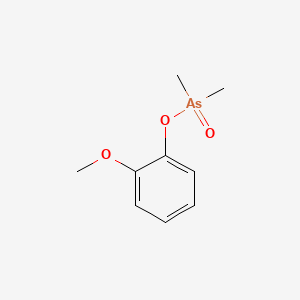
![(E)-but-2-enedioic acid;N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)propan-2-amine](/img/structure/B12748635.png)
![(Z)-but-2-enedioic acid;2-[4-[3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl]piperazin-1-yl]ethanol](/img/structure/B12748637.png)
